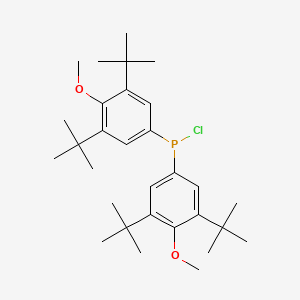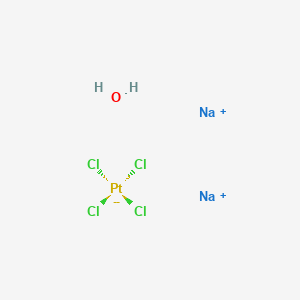
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
Overview
Description
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine: is a chemical compound with the molecular formula C30H46ClO2P and a molecular weight of 505.11 g/mol . It is known for its application as a ligand in various catalytic reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl with phosphorus trichloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides under conditions such as room temperature or slightly elevated temperatures .
Oxidation Reactions: Reagents like hydrogen peroxide or molecular oxygen are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are typically phosphine derivatives where the chlorine atom is replaced by the substituent.
Oxidation Reactions: The major product is phosphine oxide .
Scientific Research Applications
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine exerts its effects involves its role as a ligand . It coordinates with metal centers in catalytic reactions, facilitating the formation of metal-ligand complexes that enhance the reactivity and selectivity of the reactions . The molecular targets include transition metals such as palladium , nickel , and copper , which are commonly used in cross-coupling reactions .
Comparison with Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness: Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is unique due to its steric bulk and electronic properties imparted by the tert-butyl and methoxy groups. These features enhance its ability to stabilize metal-ligand complexes and improve the efficiency of catalytic reactions .
Properties
IUPAC Name |
chloro-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46ClO2P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGHMZHRQUWLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700292 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212713-08-1 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















